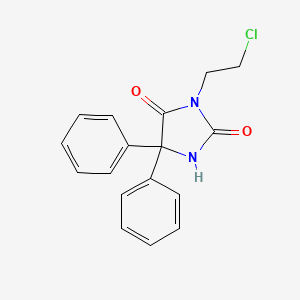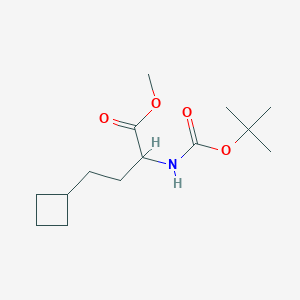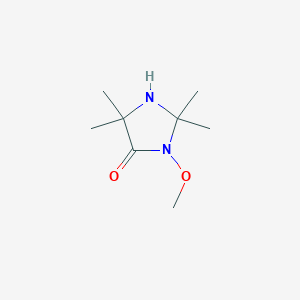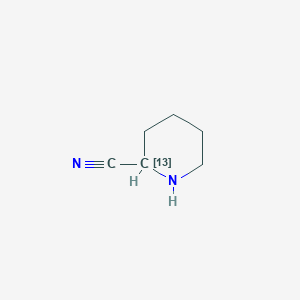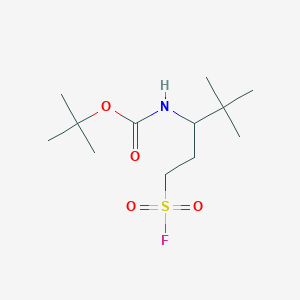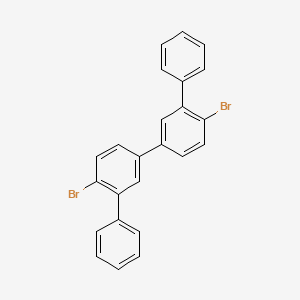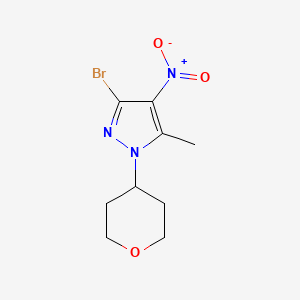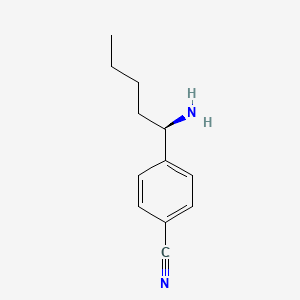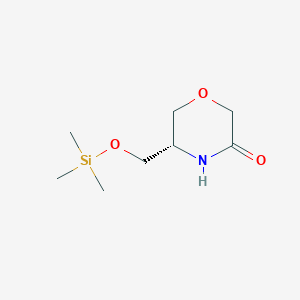
(S)-5-(((Trimethylsilyl)oxy)methyl)morpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-(((Trimethylsilyl)oxy)methyl)morpholin-3-one is a chemical compound that belongs to the class of morpholinones. It is characterized by the presence of a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms. The compound also features a trimethylsilyl group, which is a silicon atom bonded to three methyl groups and an oxygen atom. This unique structure imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(((Trimethylsilyl)oxy)methyl)morpholin-3-one typically involves the following steps:
Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through a cyclization reaction. This can be achieved by reacting an appropriate amine with an epoxide or a diol under acidic or basic conditions.
Introduction of the Trimethylsilyl Group: The next step involves the introduction of the trimethylsilyl group. This is usually done by reacting the morpholine derivative with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-5-(((Trimethylsilyl)oxy)methyl)morpholin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as halides, alkoxides, and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce alcohols or amines, and substitution may result in the formation of new functionalized derivatives.
Scientific Research Applications
(S)-5-(((Trimethylsilyl)oxy)methyl)morpholin-3-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: It serves as a probe or reagent in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development and as an active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-5-(((Trimethylsilyl)oxy)methyl)morpholin-3-one involves its interaction with molecular targets such as enzymes, receptors, or proteins. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its penetration through biological membranes. Once inside the cell, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert their effects on specific pathways.
Comparison with Similar Compounds
Similar Compounds
®-5-(((Trimethylsilyl)oxy)methyl)morpholin-3-one: The enantiomer of the compound with similar chemical properties but different biological activity.
5-(((Trimethylsilyl)oxy)methyl)morpholine: Lacks the ketone group, resulting in different reactivity and applications.
5-(((Trimethylsilyl)oxy)methyl)pyrrolidin-2-one: Contains a pyrrolidine ring instead of a morpholine ring, leading to distinct chemical behavior.
Uniqueness
(S)-5-(((Trimethylsilyl)oxy)methyl)morpholin-3-one is unique due to its specific stereochemistry and the presence of both the morpholine ring and the trimethylsilyl group. This combination imparts unique reactivity and biological activity, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C8H17NO3Si |
|---|---|
Molecular Weight |
203.31 g/mol |
IUPAC Name |
(5S)-5-(trimethylsilyloxymethyl)morpholin-3-one |
InChI |
InChI=1S/C8H17NO3Si/c1-13(2,3)12-5-7-4-11-6-8(10)9-7/h7H,4-6H2,1-3H3,(H,9,10)/t7-/m0/s1 |
InChI Key |
BYZJAWHRYHZHNS-ZETCQYMHSA-N |
Isomeric SMILES |
C[Si](C)(C)OC[C@@H]1COCC(=O)N1 |
Canonical SMILES |
C[Si](C)(C)OCC1COCC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



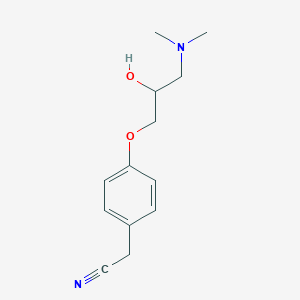
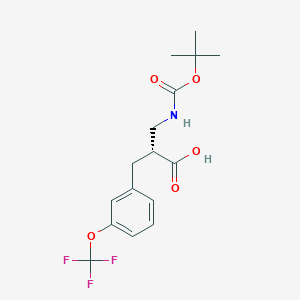
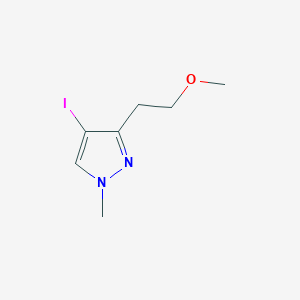
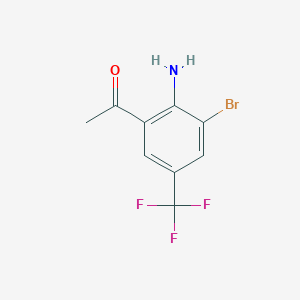
![13-hydroxy-10,16-bis[3-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12949474.png)
